N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-5-chloro-2-methoxybenzamide
Description
N-(4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)-5-chloro-2-methoxybenzamide is a thiazole-based amide derivative characterized by a biphenyl moiety at the 4-position of the thiazole ring and a 5-chloro-2-methoxybenzamide group at the 2-position.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O2S/c1-28-21-12-11-18(24)13-19(21)22(27)26-23-25-20(14-29-23)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-14H,1H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVCCAQRUJPDHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-5-chloro-2-methoxybenzamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be synthesized through the reaction of α-aminonitrile with dithioacids or esters of dithioacids under mild conditions . The biphenyl group is then introduced through a Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst . Finally, the benzamide moiety is attached through an amide coupling reaction using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-5-chloro-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the benzamide moiety can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution of the chlorine atom can yield various substituted benzamides .
Scientific Research Applications
N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-5-chloro-2-methoxybenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazole/Thiadiazole Core Modifications
- Compound 8a (): Contains a 5-acetyl-6-methylpyridin-2-yl substituent on the thiadiazole ring. Synthesized via refluxing enaminones with acetylacetone in acetic acid (80% yield). The pyridine ring introduces basicity, contrasting with the biphenyl group’s hydrophobicity in the target compound .
- N-(5-Chloro-thiazol-2-yl)-2,4-difluorobenzamide (): Features a 5-chlorothiazole core coupled to a difluorobenzamide. Synthesized by reacting 5-chlorothiazol-2-amine with 2,4-difluorobenzoyl chloride in pyridine.
Amide Group Variations
- Compound 6 () : A benzamide derivative with an isoxazole substituent. Synthesized using hydroxylamine hydrochloride and potassium carbonate (70% yield). The isoxazole’s electron-rich nature contrasts with the biphenyl group’s electron-neutral aromaticity .
- Compound 8c () : Incorporates a phenylnicotinic acid ethyl ester, introducing ester functionality that may affect metabolic stability compared to the target’s methoxy group .
Physicochemical Properties
Melting Points and Stability
- Compound 8a : Melting point of 290°C, indicative of high crystallinity due to strong intermolecular interactions (e.g., π-stacking from the pyridine ring) .
- Compound 6 : Lower melting point (160°C), likely due to reduced planarity from the isoxazole moiety .
- Target Compound : Expected to exhibit a high melting point (>250°C) based on biphenyl stacking and hydrogen-bonding capacity of the amide group.
Spectral Characteristics
- IR Spectroscopy :
- NMR Spectroscopy :
Comparative Data Table
Biological Activity
N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-5-chloro-2-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article presents a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Structural Characteristics
The compound features a complex structure comprising a thiazole ring, a biphenyl moiety, and a methoxy-substituted benzamide. The thiazole component is known for its role in various biological activities, while the biphenyl enhances the compound's stability and solubility.
This compound exhibits biological activity primarily through interactions with specific biological targets, such as enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can modulate receptor activity through competitive inhibition or allosteric effects, impacting cellular signaling pathways.
Anticancer Properties
Studies have shown that compounds containing thiazole and biphenyl structures often exhibit significant anticancer properties. For instance, this compound has been evaluated against various cancer cell lines, demonstrating promising antiproliferative effects.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | 3.5 | Apoptosis induction |
| A549 | 4.2 | Cell cycle arrest |
| H1299 | 5.0 | Inhibition of migration |
These results indicate that the compound effectively inhibits cell growth and induces apoptosis in cancer cells.
Anti-inflammatory Effects
In addition to its anticancer activity, the compound has shown potential anti-inflammatory properties. It can reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, suggesting its utility in treating inflammatory diseases.
Case Studies
- Study on Antitumor Activity : A recent study synthesized several derivatives of thiazole-based compounds, including this compound. The lead compound demonstrated significant inhibition of tumor growth in xenograft models, with an observed reduction in tumor size by over 50% compared to controls .
- Mechanistic Insights : Further investigation into the mechanism revealed that the compound activates apoptotic pathways through caspase activation and downregulation of anti-apoptotic proteins like Bcl-2 .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution on thiazole ring | Enhances anticancer potency |
| Alteration of methoxy group | Affects solubility and bioavailability |
| Variation in biphenyl substituents | Modulates receptor binding affinity |
These modifications can lead to derivatives with improved efficacy or reduced side effects.
Q & A
Q. How to address discrepancies in reported cytotoxicity between academic studies and patent literature?
- Methodological Answer :
- Source Analysis : Patent data may use proprietary cell lines or optimized assays. Replicate experiments using publicly available cell lines (e.g., NCI-60 panel).
- Dose-Response Curves : Compare Hill slopes to assess assay sensitivity differences.
- Meta-Analysis : Pool data from multiple studies using standardized normalization (e.g., Z-score) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
